N-(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanesulfonamide
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Overview
Description
N-(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanesulfonamide: is a complex organic compound that features a pyridine ring substituted with cyclopropoxy and methylthio groups, as well as a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanesulfonamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of Substituents: The cyclopropoxy and methylthio groups are introduced through nucleophilic substitution reactions. For example, the cyclopropoxy group can be added via the reaction of a cyclopropyl halide with a pyridine derivative.
Sulfonamide Formation: The methanesulfonamide moiety is introduced by reacting the pyridine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanesulfonamide can undergo various types of chemical reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)methanesulfonamide: Lacks the cyclopropoxy and methylthio groups.
N-(4-Cyclopropoxy-2-(methylthio)pyridin-3-YL)methanesulfonamide: Similar structure but different substitution pattern.
Uniqueness
N-(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanesulfonamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new pharmaceuticals or materials with tailored properties.
Properties
Molecular Formula |
C10H14N2O3S2 |
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Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-3-methylsulfanylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O3S2/c1-16-9-8(15-7-3-4-7)5-6-11-10(9)12-17(2,13)14/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
DKPYDZPDPRVCLO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CN=C1NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
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